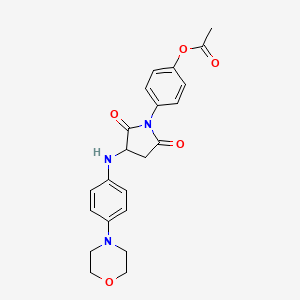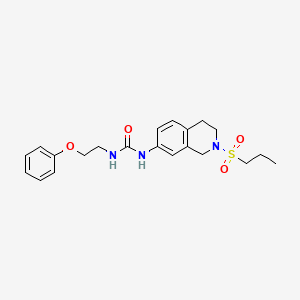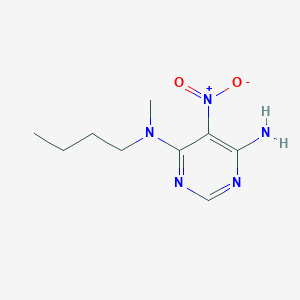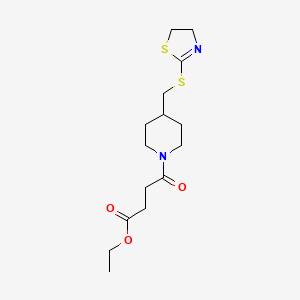
4-(3-((4-Morpholinophenyl)amino)-2,5-dioxopyrrolidin-1-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there is no direct synthesis process available for the exact compound, a related compound, “4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines”, has been synthesized using a domino strategy under focused microwave irradiation using NaHSO4 · SiO2 heterogeneous catalyst in dry media .
Chemical Reactions Analysis
The compound might be involved in complex organic reactions. A related compound, “4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines”, showed high JAK3 suppression activity with IC 50 = 1.7 nM with higher selectivity than JAK2 and JAK1 .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research conducted by Merugu et al. (2010) explores the microwave-assisted synthesis of novel pyrimidines and thiazolidinones derivatives starting from 1-(4-morpholinophenyl)ethanone, leading to compounds with significant antibacterial activity. This study exemplifies the utility of the morpholinophenyl component in synthesizing biologically active molecules.
Heterocyclic Building Blocks
Another study by Pandey et al. (2012) highlights the use of a morpholine derivative in the creation of important heterocyclic scaffolds. The research demonstrates the transformation of the morpholine derivative into valuable heterocyclic building blocks, showcasing its versatility in synthetic organic chemistry.
Microwave-Assisted Synthesis
The work of Aljohani et al. (2019) focuses on an efficient microwave-assisted synthetic route towards Mannich bases of 4-hydroxyacetophenone derivatives, including morpholine-containing compounds. This methodology offers an environmentally friendly alternative for the synthesis of these compounds, highlighting the role of morpholine in facilitating regioselective substitutions.
Anticonvulsant Activity
Research by Unverferth et al. (1998) on the synthesis and structure-activity relationships of sodium channel blocking 3-aminopyrroles, including morpholinophenyl derivatives, identifies several compounds with significant anticonvulsant activity. This study underscores the potential of morpholinophenyl derivatives in the development of new anticonvulsant drugs.
Solubility and Thermodynamic Models
A study by Yang et al. (2016) on the solubility of 4-(4-aminophenyl)-3-morpholinone in various solvents presents thermodynamic models for determining solubility, indicating the chemical's physical properties and its potential applications in drug formulation.
Mecanismo De Acción
Target of Action
The primary target of 4-(3-((4-Morpholinophenyl)amino)-2,5-dioxopyrrolidin-1-yl)phenyl acetate is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4-(3-((4-Morpholinophenyl)amino)-2,5-dioxopyrrolidin-1-yl)phenyl acetate interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of the protein kinases, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by 4-(3-((4-Morpholinophenyl)amino)-2,5-dioxopyrrolidin-1-yl)phenyl acetate affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cell behavior and function .
Result of Action
The molecular and cellular effects of 4-(3-((4-Morpholinophenyl)amino)-2,5-dioxopyrrolidin-1-yl)phenyl acetate’s action primarily involve the disruption of normal cell growth, differentiation, migration, and metabolism due to the inhibition of protein kinases . This can lead to changes in cell behavior and function .
Propiedades
IUPAC Name |
[4-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-15(26)30-19-8-6-18(7-9-19)25-21(27)14-20(22(25)28)23-16-2-4-17(5-3-16)24-10-12-29-13-11-24/h2-9,20,23H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMODADALNBRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2572337.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2572338.png)


![6-(2,5-dimethoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine](/img/structure/B2572350.png)



![N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2572357.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572358.png)
![2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572360.png)